Isochromophilone I

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

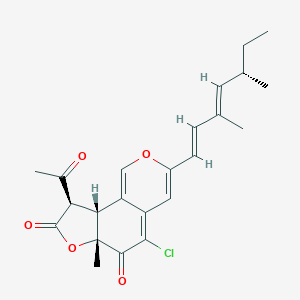

Isochromophilone I is a natural product found in Penicillium multicolor and Penicillium with data available.

Analyse Des Réactions Chimiques

Reaction with Primary Amines

Isochromophilone I undergoes nucleophilic addition reactions with primary amines, leading to structurally diverse adducts. This reactivity is attributed to its electrophilic carbonyl groups and the presence of chlorine substituents, which enhance electrophilicity.

Mechanism :

-

Nucleophilic Attack : The primary amine attacks the carbonyl carbon of the azaphilone core, forming a tetrahedral intermediate.

-

Ring Opening : Subsequent proton transfer and rearrangement lead to cleavage of the pyran ring, forming an isoquinoline-6,8-dione derivative.

-

Adduct Formation : Stabilization occurs via conjugation, often accompanied by a visible color change (yellow to red) due to electronic transitions in the new chromophore .

Example Reaction :

When treated with 2-aminoethanol in dichloromethane (DCM), this compound forms a red adduct within minutes (98% yield after 5 minutes) . Similar reactions occur with other small amines, such as ethylamine, under mild conditions.

Formation of Biologically Active Derivatives

Reactions with amines generate derivatives with enhanced pharmacological properties, including antimicrobial and enzyme-inhibitory activities.

Key Findings :

-

Derivatives exhibit enhanced solubility and binding affinity to enzymatic targets compared to the parent compound .

-

Adducts disrupt microbial cell membranes or inhibit cholesterol metabolism enzymes (e.g., ACAT, DGAT) .

Structural and Spectroscopic Evidence

Reaction outcomes are validated through advanced analytical techniques:

Biological Implications

The reactivity of this compound underpins its role as a:

-

gp120-CD4 Binding Inhibitor : Blocks HIV entry by disrupting viral envelope protein interactions .

-

ACAT/DGAT Dual Inhibitor : Suppresses cholesterol esterification and lipid droplet formation, relevant to atherosclerosis and obesity .

Critical Note : Reaction rates and product stability are influenced by steric and electronic factors of the amine reactant, necessitating tailored synthetic approaches for optimal yield .

Propriétés

Numéro CAS |

154037-52-2 |

|---|---|

Formule moléculaire |

C23H25ClO5 |

Poids moléculaire |

416.9 g/mol |

Nom IUPAC |

(6aR,9R,9aR)-9-acetyl-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-6a-methyl-9,9a-dihydrofuro[2,3-h]isochromene-6,8-dione |

InChI |

InChI=1S/C23H25ClO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-28-15)19-18(14(4)25)22(27)29-23(19,5)21(26)20(16)24/h7-12,18-19H,6H2,1-5H3/b8-7+,13-9+/t12-,18-,19-,23+/m0/s1 |

Clé InChI |

BFKHRJFETIBYAU-WJKJBVSTSA-N |

SMILES |

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C3(C(C2=CO1)C(C(=O)O3)C(=O)C)C)Cl |

SMILES isomérique |

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@]3([C@@H](C2=CO1)[C@@H](C(=O)O3)C(=O)C)C)Cl |

SMILES canonique |

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C3(C(C2=CO1)C(C(=O)O3)C(=O)C)C)Cl |

Synonymes |

isochromophilone I isochromophilone Ia isochromophilone I |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.